molecular formula C17H18F3IO3S B1609896 (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 197245-87-7

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B1609896
CAS No.: 197245-87-7
M. Wt: 486.3 g/mol
InChI Key: JFTSJYFKINVLMA-UHFFFAOYSA-M
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Description

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 197245-87-7) is an unsymmetrical diaryliodonium salt characterized by a 3-methylphenyl group and a bulky 2,4,6-trimethylphenyl (mesityl, Mes) group bonded to a hypervalent iodine center, paired with a trifluoromethanesulfonate (triflate) counterion . These salts are widely used as arylating agents in organic synthesis, particularly in metal-catalyzed C–H functionalization and photopolymerization. The mesityl group is a sterically hindered "dummy" ligand that often remains untransferred during reactions, directing selectivity toward the other aryl group .

Properties

IUPAC Name

(3-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.CHF3O3S/c1-11-6-5-7-15(10-11)17-16-13(3)8-12(2)9-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSJYFKINVLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443911
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
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Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-87-7
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (3-methylphenyl)iodonium diacetate with (2,4,6-trimethylphenyl)boronic acid in the presence of trifluoromethanesulfonic acid. The reaction is carried out under mild conditions, often at room temperature, to yield the desired iodonium salt.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.

    Oxidation Reactions: The compound can act as an oxidizing agent in certain organic transformations.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as peroxides and other strong oxidants.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an amine, the product would be an arylamine derivative.

Scientific Research Applications

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the modification of biomolecules, such as the iodination of proteins and peptides.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate exerts its effects involves the transfer of the iodonium group to a substrate. This transfer is facilitated by the electrophilic nature of the iodonium ion, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the iodination of biomolecules in biological studies.

Comparison with Similar Compounds

Comparison with Similar Diaryliodonium Triflates

Steric and Electronic Effects

The reactivity and selectivity of diaryliodonium salts are governed by steric bulk and electronic properties of the aryl groups. Key comparisons include:

a) Symmetric vs. Unsymmetric Salts
  • Symmetric Salts: Example: Di(2,4,6-trimethylphenyl)iodonium triflate (CAS: 139139-80-3) . Applications: High steric hindrance reduces side reactions (e.g., in isourea synthesis, yielding 78% product) but limits transferability due to equivalent aryl groups . Drawback: Limited chemoselectivity in unsymmetrical reactions.
  • Unsymmetrical Salts :

    • Example: (3-Methylphenyl)(Mes)iodonium triflate vs. (4-Methylphenyl)(Mes)iodonium triflate (CAS: 1204518-02-4) .
    • Selectivity: The mesityl group acts as a dummy ligand, favoring transfer of the less hindered aryl group. For instance, (4-Methylphenyl)(Mes)iodonium triflate transfers the 4-methylphenyl group in arylations due to reduced steric hindrance compared to the mesityl group . In contrast, (3-Methylphenyl)(Mes)iodonium triflate exhibits lower reactivity in some systems, yielding minimal products in N-arylation reactions .
b) Substituent Position and Bulk
  • Ortho-Substituted Salts :

    • Example: (2-Methylphenyl)(Mes)iodonium triflate (CAS: 210823-54-4) .
    • Reactivity: The ortho-methyl group introduces additional steric hindrance, further suppressing transfer of the mesityl group. This compound is used in selective fluorinations and arylations but requires longer reaction times .
  • Electron-Deficient Salts :

    • Example: (4-Nitrophenyl)(Mes)iodonium triflate (CAS: 1146127-11-8) .
    • Applications: The electron-withdrawing nitro group enhances electrophilicity, making it suitable for nucleophilic fluorination and surface adhesion in materials science .

Reaction Performance in Key Systems

Table 1: Comparative Reactivity in C–H Arylation
Compound Reaction System Yield/Selectivity Key Findings
(3-Methylphenyl)(Mes)iodonium triflate Copper-catalyzed N-arylation Low yield Steric hindrance impedes reactivity.
(4-Methylphenyl)(Mes)iodonium triflate Three-component isourea synth Moderate yield (55–63%) Preferential transfer of 4-methylphenyl.
(2-Methylphenyl)(Mes)iodonium triflate Nucleophilic fluorination High regioselectivity Mesityl group directs fluorination to electron-rich ring.
Phenyl(Mes)iodonium triflate Photopolymerization High efficiency Mesityl dummy group enhances stability.
Table 2: Steric and Electronic Parameters
Compound Steric Bulk (Aryl Groups) Electronic Effect Preferred Application
(3-Methylphenyl)(Mes)iodonium triflate Moderate (Mes > 3-MePh) Electron-neutral Limited use in hindered systems
Di(Mes)iodonium triflate High (Mes = Mes) Electron-neutral Suppression of side reactions
(4-Nitrophenyl)(Mes)iodonium triflate Moderate (Mes > 4-NO₂Ph) Electron-deficient Fluorination and materials science

Structural and Crystallographic Insights

  • Mesityl Group Impact :

    • The mesityl group’s three methyl substituents create a cone-shaped steric profile, hindering nucleophilic attack on its ring. This is corroborated by crystallographic studies on mesityl-containing acetamides, where methyl groups distort molecular geometry .
    • In (3-Methylphenyl)(Mes)iodonium triflate, the asymmetric structure likely results in a twisted iodine center, reducing reactivity compared to less hindered analogs .
  • Electronic Effects :

    • While mesityl is electron-neutral, salts like phenyl(2,4,6-trimethoxyphenyl)iodonium triflate (electron-rich dummy group) exhibit unselective reactions due to competing electronic effects .

Biological Activity

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is a specialized organoiodine compound that has gained attention in organic synthesis and medicinal chemistry due to its unique biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19I O3S
  • Molecular Weight : 392.30 g/mol
  • Structure : The compound features a central iodine atom bonded to two aryl groups and a triflate group, which enhances its electrophilic character.

The biological activity of this compound primarily arises from its ability to act as a Lewis acid catalyst. It facilitates various chemical transformations by accepting electron pairs from Lewis bases, which can include nucleophiles in biological systems. This property allows it to participate in radical-mediated reactions that can affect cellular processes.

Biological Activity Overview

  • Cellular Effects :
    • The compound influences cell signaling pathways and gene expression.
    • It has been shown to modulate levels of glutathione (GSH), impacting oxidative stress responses and cellular metabolism.
  • Radical Generation :
    • (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate can generate reactive radicals that interact with biomolecules such as proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, altering metabolic pathways.
  • Toxicity and Dosage Effects :
    • The biological effects are dose-dependent. Lower doses may enhance cellular functions, while higher doses can induce oxidative damage and disrupt cellular homeostasis.

Case Studies

  • Study on Oxidative Stress Modulation :
    • A study investigated the effects of varying concentrations of (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate on cellular oxidative stress markers in cultured cells. Results indicated that at lower concentrations, the compound reduced oxidative stress by enhancing antioxidant defenses but caused cytotoxicity at higher concentrations.
  • Impact on Ferroptosis :
    • Research demonstrated that this compound influences ferroptosis through GSH modulation. By altering GSH levels, it affects the susceptibility of cells to ferroptotic cell death pathways.

Table: Summary of Biological Activities

Activity TypeEffect DescriptionReferences
Antioxidant ModulationEnhances GSH levels; reduces oxidative stress
Radical GenerationProduces trifluoromethyl radicals; interacts with biomolecules
Dose-Dependent ToxicityBeneficial at low doses; toxic at high doses

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 2
(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

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